molecular formula C14H15F3N2O2 B11829863 Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate

Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate

Cat. No.: B11829863
M. Wt: 300.28 g/mol
InChI Key: BMXQODNZZGNASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₁₂H₁₄N₂·C₂HF₃O₂. This compound is known for its unique structure, which includes a naphthalene ring substituted with two methanamine groups and a trifluoroacetate counterion. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate typically involves the reaction of naphthalene-2,6-dicarboxylic acid with ammonia to form the corresponding diamine. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Solvent: Methanol or ethanol

    Catalyst: None required

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Batch reactors

    Purification: Crystallization or recrystallization

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: Forms naphthalene-2,6-dicarboxylic acid

    Reduction: Converts to naphthalene-2,6-diyldimethanol

    Substitution: Reacts with halogens to form halogenated derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether

    Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe)

Major Products

    Oxidation: Naphthalene-2,6-dicarboxylic acid

    Reduction: Naphthalene-2,6-diyldimethanol

    Substitution: Halogenated naphthalene derivatives

Scientific Research Applications

Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules

    Biology: Studying its interactions with biological macromolecules

    Medicine: Investigating its potential as a pharmaceutical intermediate

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The pathways involved include:

    Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites

    Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1,5-diyldimethanamine
  • Naphthalene-2,7-diyldimethanamine
  • Naphthalene-1,8-diyldimethanamine

Uniqueness

Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

[6-(aminomethyl)naphthalen-2-yl]methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H14N2.C2HF3O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9;3-2(4,5)1(6)7/h1-6H,7-8,13-14H2;(H,6,7)

InChI Key

BMXQODNZZGNASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)C=C1CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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